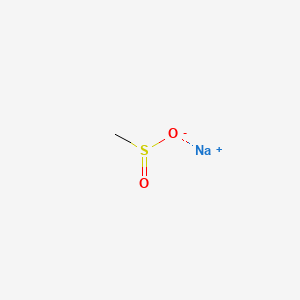
Sodium methanesulfinate
Overview
Description
Sodium methanesulfinate, also known as sodium formaldehyde sulfoxylate, is an inorganic salt composed of sodium, methane, and sulfinate ions. It is a white, odorless powder that is soluble in water. This compound is widely used in the chemical industry for its strong oxidizing properties, as well as in the medical field for its antifungal and antibacterial properties. In addition, it has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
1. Synthesis Applications
- Vinyl Sulfones Synthesis: Sodium methanesulfinate has been utilized in a metal-free, iodine-mediated synthesis of vinyl sulfones, offering an efficient and environmentally friendly approach to producing various vinyl sulfones or β-iodo sulfones (Ning Zhang et al., 2015).
2. Chemical and Physical Properties
- Phase Equilibria Studies: Research on the thermal stability and phase transitions of sodium methanesulfonates has been conducted, revealing interesting properties like the congruent melting of sodium methanesulfonate and the formation of hydrates in water-sodium methanesulfonate systems (D. A. Kosova et al., 2017).
3. Environmental and Atmospheric Studies
- Aerosol Density Measurements: The effective density of sodium methanesulfonate particles, commonly found in ambient nanoparticles, has been measured, contributing to calibration standards for aerosol mass spectrometers and hygroscopic growth factor estimations (V. Perraud et al., 2023).
- Impact on Cloud Condensation Nucleation: Studies have examined the effect of sodium methanesulfonate on the cloud condensation nucleation activity of marine aerosols, indicating a minor impact on the CCN activity of marine aerosol (M. Tang et al., 2019).
4. Energy and Fuel Applications
- Sodium-Ion Batteries: Sodium methanesulfonate has been explored in the context of sodium batteries, particularly for its potential in large-scale battery applications for renewable energy storage and electrical vehicles (C. Delmas, 2018).
5. Biomedical Applications
- Retinal Protection: Sodium methanesulfonate has been shown to have photoprotective activity against light-induced retinopathy in mice, demonstrating potential biomedical applications (Haiyan Wang et al., 2012).
Mechanism of Action
Target of Action
Sodium methanesulfinate, also known as methanesulfinic acid sodium salt , is an aliphatic sodium sulfinate It’s known to participate in conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acid .
Mode of Action
This compound interacts with its targets through a process known as conjugate addition . In this process, the compound adds across the double bond of vinyl heterocycles . It also participates in cross-coupling reactions with aryl boronic acid . These interactions result in the formation of new chemical bonds and compounds.
Biochemical Pathways
This compound is involved in various biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It serves as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For instance, it can be used in the preparation of alkyl methyl sulfone and methyl bis (4-tolyl)sulfoniumtrifluoromethanesulfonate . It is also employed in the synthesis of two sulfonyl type reversible addition-fragmentation transfer (RAFT) agents such as benzyl methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate .
Safety and Hazards
Sodium methanesulfinate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sodium sulfinates, including sodium methanesulfinate, have shown substantial progress over the last decade in their utilization . They have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could be potential future directions for research and application of this compound.
Biochemical Analysis
Biochemical Properties
Sodium methanesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with various enzymes and proteins, facilitating reactions such as sulfonylation, sulfenylation, and sulfinylation. These interactions are crucial for the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in sulfonylation reactions can impact the activity of enzymes and proteins involved in these pathways . Additionally, this compound’s interactions with cellular components can lead to changes in cellular metabolism, influencing the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form S–S, N–S, and C–S bonds allows it to interact with various biomolecules, altering their structure and function . These interactions can lead to the inhibition or activation of enzymes, affecting biochemical pathways and cellular processes. Furthermore, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include alterations in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects for this compound, where its activity changes significantly at certain concentrations. High doses of the compound can result in toxicity, affecting the health and function of the animals .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form S–S, N–S, and C–S bonds allows it to participate in the synthesis of organosulfur compounds, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, influencing its activity and function . The distribution of this compound within cells can affect its biochemical activity, as well as its ability to participate in various biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects . The subcellular distribution of this compound can impact its activity and function, influencing various cellular processes and pathways.
Properties
IUPAC Name |
sodium;methanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGDCWPTHTUDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17696-73-0 (Parent) | |
| Record name | Sodium methanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174125 | |
| Record name | Sodium methanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20277-69-4 | |
| Record name | Sodium methanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium methanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium methanesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




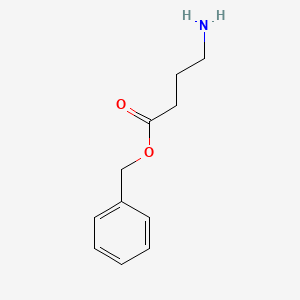
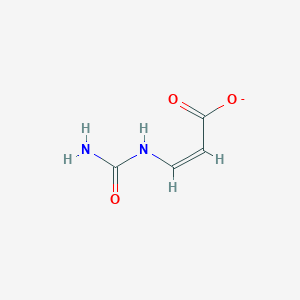
![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
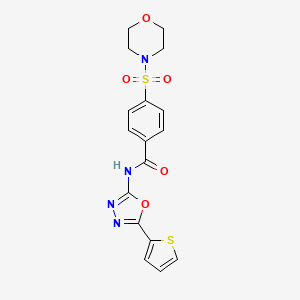
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)
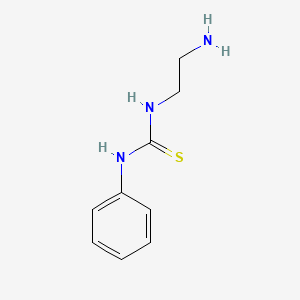
![N-[4-[(2-furanylmethylamino)-sulfanylidenemethyl]phenyl]acetamide](/img/structure/B1224722.png)
![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)
![1-[(6R)-3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl]ethanone](/img/structure/B1224729.png)
![(5-Chloro-2-hydroxyphenyl)-[2-ethyl-3-(4-fluorophenyl)-6-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1224730.png)
![(5E)-2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B1224733.png)
